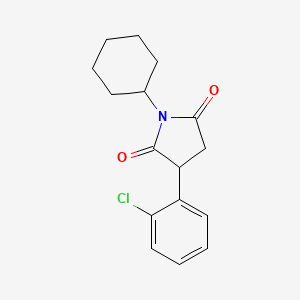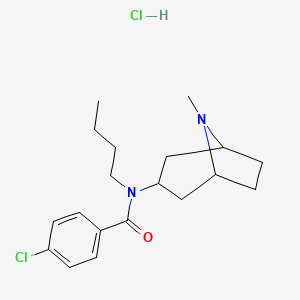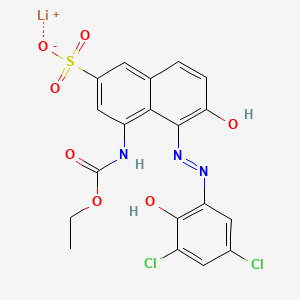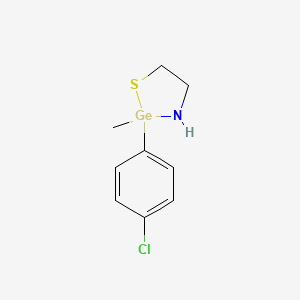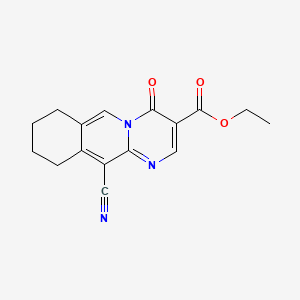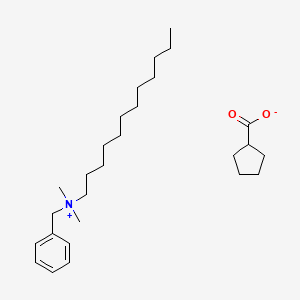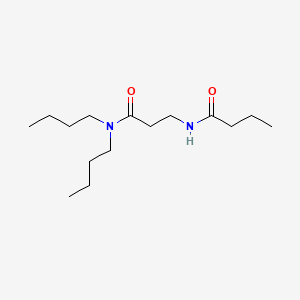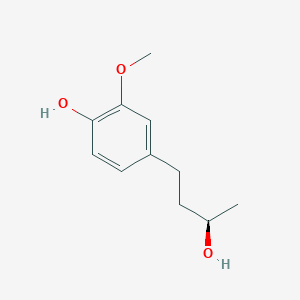
3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl- is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl- typically involves the chlorination and fluorination of quinoline derivatives. One common method includes the reaction of 3-quinolinecarbonyl chloride with appropriate chlorinating and fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and high yield. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine or fluorine atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the quinoline ring.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-methoxy-2-phenyl-3-quinolinecarbonyl chloride
- 4-Chloro-6-bromo-2-phenyl-3-quinolinecarbonyl chloride
- 4-Chloro-6-iodo-2-phenyl-3-quinolinecarbonyl chloride
Uniqueness
3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl- is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
93663-81-1 |
|---|---|
Fórmula molecular |
C16H8Cl2FNO |
Peso molecular |
320.1 g/mol |
Nombre IUPAC |
4-chloro-6-fluoro-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H8Cl2FNO/c17-14-11-8-10(19)6-7-12(11)20-15(13(14)16(18)21)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
PZMJZJMQCFLBIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


